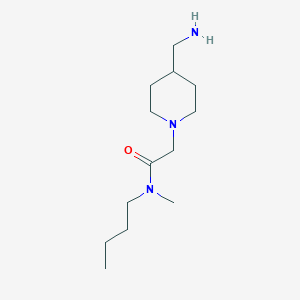

2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-12(10-14)6-9-16/h12H,3-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVZJWPFYWGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase.

Mode of Action

It is known to interact with its target, cdk2. This interaction may lead to changes in the activity of CDK2, potentially affecting the cell cycle progression.

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation. The downstream effects of this could include alterations in cell proliferation and growth.

Biochemical Analysis

Biochemical Properties

2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, influencing its activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation. This interaction can lead to alterations in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in pharmacological applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in various biochemical and pharmacological applications.

Biological Activity

2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an aminomethyl substitution, which contributes to its ability to interact with biological targets. Its structure can be represented as follows:

This structure allows for specific interactions with proteins and enzymes, influencing various cellular processes such as proliferation and apoptosis.

Research indicates that this compound may act as an inhibitor of tankyrase enzymes. These enzymes are crucial in Wnt signaling pathways, which are often implicated in cancer progression. The inhibition of tankyrase can lead to altered cellular signaling, potentially reducing tumor growth and enhancing apoptosis in cancer cells.

Interaction with Biological Targets

The compound's piperidine ring facilitates hydrogen bonding and electrostatic interactions with proteins, modulating receptor activity. This modulation can influence various signaling pathways relevant to disease mechanisms, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB231 (breast) | 5.0 | Induction of apoptosis |

| PC3 (prostate) | 7.5 | Inhibition of tankyrase activity |

| HCT116 (colon) | 6.0 | Modulation of Wnt signaling |

These results indicate that the compound could serve as a basis for developing new anticancer therapies.

Case Studies

One notable case study involved the use of this compound in xenograft models, where it was administered to mice bearing human tumor implants. The results showed a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth in vivo .

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, with minimal cytotoxicity observed in non-cancerous cell lines such as WI-38 human fibroblasts . This is crucial for its potential therapeutic application.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide generally involves:

- Construction of the piperidine ring with an aminomethyl substituent at the 4-position.

- Formation of the acetamide moiety with N-butyl and N-methyl substitutions.

- Protection and deprotection steps to manage reactive amine groups.

- Coupling reactions to form the amide bond.

Detailed Preparation Methods

Starting Materials and Key Intermediates

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a common protected intermediate used to introduce the 4-(aminomethyl)piperidin-1-yl moiety. This compound is commercially available or can be synthesized by standard methods involving piperidine functionalization and Boc-protection of the amine.

Chloroacetyl chloride or similar acyl chlorides are used to introduce the acetamide backbone by reacting with appropriate amines.

N-butylmethylamine or related amines provide the N-butyl and N-methyl substitutions on the acetamide nitrogen.

Stepwise Synthesis Outline

Step 1: Protection of Aminomethyl Piperidine

- The amino group of 4-(aminomethyl)piperidine is protected as a tert-butyl carbamate (Boc group) to prevent side reactions during subsequent steps.

Step 2: Acylation to Form Acetamide Intermediate

The Boc-protected 4-(aminomethyl)piperidine is reacted with chloroacetyl chloride in an organic solvent such as ethyl acetate or dichloromethane at controlled temperatures (20–55 °C) to form the corresponding chloroacetamide intermediate.

Reaction conditions typically involve slow addition of chloroacetyl chloride to the amine solution, followed by stirring for 2 hours, monitored by TLC for completion.

Step 3: N-Substitution with N-Butyl-N-Methylamine

The chloroacetamide intermediate undergoes nucleophilic substitution with N-butyl-N-methylamine to introduce the desired N-substituted acetamide group.

This step is performed at 45–50 °C for several hours (4–5 h), with reaction progress monitored by TLC or MS.

Step 4: Deprotection of Boc Group

The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane or other suitable solvents at room temperature.

The reaction typically proceeds for 1–2 hours with monitoring by mass spectrometry to confirm complete deprotection.

The free amine product is then isolated by neutralization (e.g., with sodium carbonate), extraction, drying, and solvent removal.

Purification

Purification is achieved by column chromatography on silica gel using solvent gradients such as cyclohexane/ethyl acetate or dichloromethane/methanol mixtures.

Final recrystallization from ethyl acetate or other solvents yields the pure compound with high purity (>98%) and good overall yields (~79%).

Reaction Conditions and Yields Summary Table

Research Findings and Notes

The use of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate as a key intermediate allows for selective functionalization of the piperidine nitrogen and the aminomethyl substituent, facilitating clean reaction pathways and high yields.

The acylation step with chloroacetyl chloride must be carefully controlled to avoid overreaction or side products; temperature and stoichiometry are critical parameters.

Nucleophilic substitution with N-butyl-N-methylamine proceeds efficiently under mild heating, providing good conversion to the desired N-substituted acetamide.

Boc deprotection using TFA in dichloromethane is a standard and effective method, yielding the free amine without significant degradation.

Purification by column chromatography and recrystallization ensures high purity suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediate stability and transition states, reducing trial-and-error experimentation .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, coupling constants in piperidine ring protons (δ ~2.5–3.5 ppm) validate aminomethyl group orientation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₃H₂₅N₃O) and detects impurities.

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved when testing this compound in different assay systems?

- Methodological Answer :

- Orthogonal Assays : Cross-validate results using cell-free (e.g., enzyme inhibition) and cell-based (e.g., reporter gene) assays to rule out off-target effects.

- Assay Condition Optimization : Standardize variables like pH, ion concentration, and incubation time to minimize variability .

- Computational Docking : Use molecular dynamics simulations to predict binding modes to target receptors (e.g., GPCRs or kinases) and explain discrepancies between in vitro and in silico results .

Q. What strategies are effective for studying the compound’s pharmacokinetics in vivo while addressing metabolic instability?

- Methodological Answer :

- Isotopic Labeling : Incorporate deuterium at metabolically vulnerable positions (e.g., methyl or butyl groups) to slow CYP450-mediated degradation .

- LC-MS/MS Metabolite Profiling : Identify major metabolites in plasma and liver microsomes to guide structural modifications for improved stability.

- Prodrug Design : Mask the aminomethyl group with enzymatically cleavable protecting groups (e.g., carbamates) to enhance bioavailability .

Q. How can researchers design experiments to elucidate the compound’s interaction with target enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to quantify affinity for purified targets.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers.

- Cryo-EM or X-ray Co-crystallization : Resolve 3D structures of compound-target complexes to guide rational drug design .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in SAR studies?

- Methodological Answer :

- Force Field Calibration : Validate molecular mechanics parameters (e.g., partial charges, torsional barriers) against quantum mechanical calculations for accurate docking .

- Free Energy Perturbation (FEP) : Simulate relative binding energies of analogs to prioritize synthesis candidates.

- Experimental SAR Expansion : Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, substituent polarity) to refine computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.